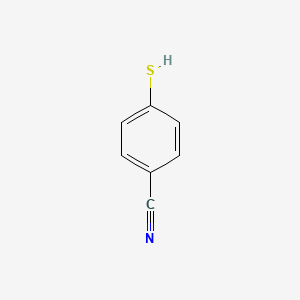

4-Mercaptobenzonitrile

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-sulfanylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NS/c8-5-6-1-3-7(9)4-2-6/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPUXVBBHWUOFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342852 | |

| Record name | 4-mercaptobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36801-01-1 | |

| Record name | 4-mercaptobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Thiobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 Mercaptobenzonitrile

Classical and Modern Synthesis Approaches

The preparation of 4-mercaptobenzonitrile primarily relies on nucleophilic substitution reactions, with ongoing research into more efficient and sustainable methods like electrochemical synthesis.

Nucleophilic Substitution Reactions

A prevalent method for synthesizing this compound involves the nucleophilic substitution of a halogen atom on a benzonitrile (B105546) ring with a sulfur-containing nucleophile.

The reaction of a 4-halogenobenzonitrile, such as 4-chlorobenzonitrile (B146240), with sulfur nucleophiles like sodium sulfide (B99878) or sodium hydrogen sulfide is a well-established synthetic route. google.com This process is typically carried out in the presence of an inert organic solvent, followed by an acidification step to yield the final product. google.com The choice of the halogen atom (fluorine, chlorine, or bromine) on the benzonitrile can influence the reaction conditions and rate. google.com

The general reaction can be represented as:

4-X-C₆H₄CN + NaSH → 4-HS-C₆H₄CN + NaX

2(4-X-C₆H₄CN) + Na₂S → 2(4-NaS-C₆H₄CN) + 2NaX → 2(4-HS-C₆H₄CN)

This method has been shown to produce this compound in good yields, generally exceeding 80% of the theoretical yield. google.com

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions.

Temperature: The acidification step is often carried out at controlled temperatures, typically below 20°C, and can be as low as -10°C to 50°C, to promote the crystallization of the product and enhance its separation. google.com

Solvents: The use of an inert organic solvent is preferred over reactive solvents like liquid ammonia (B1221849). google.com While reactions in liquid ammonia have been reported, they can lead to the formation of by-products such as 4-chloro-thiobenzamide, resulting in significantly lower yields of the desired this compound (around 23%). google.com The inert solvent can be removed by distillation after the initial reaction, and the residue is then taken up in water before acidification. google.com

Stoichiometry: The molar ratio of the reactants plays a significant role in the reaction's efficiency. The process can be effectively carried out using 0.8 to 1.2 moles of sodium sulfide per mole of 4-halogenobenzonitrile, or 2 to 4 moles of sodium hydrogen sulfide per mole of the same starting material. google.com

| Parameter | Optimized Condition | Rationale |

| Temperature (Acidification) | -10°C to 50°C (preferably below 20°C) | Promotes crystallization and easy separation of the final product. google.com |

| Solvent | Inert organic solvent | Avoids side reactions, such as the formation of thioamides, which can occur in reactive solvents like liquid ammonia. google.com |

| Stoichiometry (per mole of 4-halogenobenzonitrile) | 0.8 to 1.2 moles of Sodium Sulfide | Ensures efficient conversion of the starting material. google.com |

| 2 to 4 moles of Sodium Hydrogen Sulfide | Provides sufficient nucleophile for the substitution reaction. google.com |

Electrochemical Synthesis Methods

While electrochemical methods are gaining traction in organic synthesis for their potential sustainability and efficiency, specific and detailed research on the electrochemical synthesis of this compound is not extensively documented in the provided search results. Organic electrosynthesis, in general, offers advantages in selectivity and energy efficiency, particularly when employing membrane-separated flow reactors. rsc.org However, the direct application and optimization of these methods for this compound synthesis require further investigation.

Comparative Analysis of Synthetic Routes for Yield and Purity

The choice of synthetic route significantly impacts the final yield and purity of this compound.

The nucleophilic substitution of 4-halogenobenzonitriles with sodium sulfide or sodium hydrogen sulfide in an inert organic solvent has demonstrated superior yields, generally above 80%. google.com This is a marked improvement over other reported methods. For instance, the synthesis via diazotization of 4-aminobenzonitrile (B131773), followed by reaction with a potassium xanthogenate solution and subsequent saponification, results in a yield of approximately 46%. google.com Furthermore, the reaction of 4-chlorobenzonitrile with sodium hydrogen sulfide in liquid ammonia yields only about 23% of this compound due to the formation of undesired by-products. google.com

To achieve high purity, post-synthesis purification steps are often employed. These can include dissolving the crystallized product in a solvent like methylene chloride, treating it with activated charcoal to remove impurities, followed by filtration, drying, and distillation. google.com

| Synthetic Route | Starting Materials | Key Reagents | Reported Yield | Purity Considerations |

| Nucleophilic Substitution | 4-Halogenobenzonitrile | Sodium Sulfide or Sodium Hydrogen Sulfide in an inert organic solvent | > 80% | High purity achievable with post-synthesis purification. google.com Avoids thioamide by-products seen in other solvents. google.com |

| Diazotization | 4-Aminobenzonitrile | Diazotizing agent, Potassium Xanthogenate | ~ 46% | Requires multiple steps which can introduce impurities. google.com |

| Nucleophilic Substitution in Ammonia | 4-Chlorobenzonitrile | Sodium Hydrogen Sulfide in liquid ammonia | ~ 23% | Significant by-product formation (e.g., 4-chloro-thiobenzamide). google.com |

The optimization of yield is a critical factor in both laboratory-scale synthesis and industrial production. In a laboratory setting, a reported synthesis of this compound via the nucleophilic substitution of 4-chlorobenzonitrile with sodium hydrogen sulfide in N-methylpyrrolidone, followed by acidification, resulted in a yield of 85% of the theoretical maximum after purification by distillation. google.com

For industrial applications, the focus is on maximizing throughput and minimizing costs. This involves careful control of reaction parameters as outlined in section 2.1.1.2. The presence of water can be problematic, leading to hydrolysis and the formation of amide by-products, which necessitates a high-temperature dehydration step that can be time-consuming and reduce production efficiency. google.com Therefore, in an industrial context, ensuring anhydrous conditions is a key aspect of yield optimization.

Derivatization and Functional Group Transformations

The unique structure of this compound, featuring both a cyano (nitrile) group and a sulfhydryl (thiol) group on a benzene (B151609) ring, allows for a diverse range of chemical modifications. The reactivity of each functional group can be selectively targeted to synthesize a variety of derivatives.

Reactivity of the Nitrile Group

The nitrile group (C≡N) is characterized by a strong dipole, with the carbon atom being electrophilic and the nitrogen atom being weakly basic. This polarity makes the carbon atom susceptible to attack by nucleophiles and the triple bond amenable to reduction.

The electrophilic carbon atom of the nitrile group in this compound is a key site for nucleophilic attack. libretexts.org This reactivity is similar to that of a carbonyl group. libretexts.org A variety of nucleophiles can add across the carbon-nitrogen triple bond, leading to the formation of new chemical entities.

For instance, organometallic reagents such as Grignard reagents can attack the nitrile carbon to form an imine salt intermediate. libretexts.org Subsequent hydrolysis of this intermediate yields a ketone. libretexts.org The nitrile group can also be attacked by biological nucleophiles. In the context of enzyme inhibition, the nitrile can act as a warhead, where a cysteine or serine residue from the enzyme's active site performs a nucleophilic attack on the nitrile carbon. nih.gov This can lead to the formation of a covalent thioimidate adduct, resulting in reversible inhibition of the enzyme. nih.govnih.gov

Furthermore, nitrile anions, formed by deprotonation of the alpha-carbon in alkyl nitriles, are potent nucleophiles themselves and can participate in substitution reactions. encyclopedia.pub While this compound itself lacks an alpha-carbon to the nitrile, this general reactivity highlights the versatility of the nitrile functional group in organic synthesis. encyclopedia.pub

The nitrile group of this compound can be fully or partially reduced to yield primary amines or aldehydes, respectively. These transformations are fundamental in synthetic chemistry for introducing key functional groups.

The complete reduction of the nitrile to a primary amine (4-aminomethylthiophenol) is a common and high-yielding reaction. libretexts.org This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reaction proceeds through the nucleophilic addition of two hydride ions to the nitrile carbon, followed by an aqueous workup to produce the primary amine. libretexts.org Catalytic hydrogenation, employing catalysts such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum, is another effective method for this conversion. researchgate.net

Partial reduction of the nitrile to an aldehyde (4-mercaptobenzaldehyde) can be accomplished using less reactive hydride reagents under controlled conditions. Diisobutylaluminium hydride (DIBALH) is particularly effective for this transformation, especially at low temperatures like -78°C. libretexts.org DIBALH delivers a single hydride to the nitrile, forming an imine-aluminum complex which is then hydrolyzed during workup to yield the aldehyde. libretexts.org Biologically, the reduction of a nitrile to a primary amine is a known transformation, catalyzed by enzymes like QueF, although this specific reaction is not documented for this compound itself. nih.gov

| Product | Reagent(s) | Reaction Type | Reference |

|---|---|---|---|

| Primary Amine | Lithium aluminum hydride (LiAlH₄) | Full Reduction | libretexts.orglibretexts.org |

| Primary Amine | H₂ / Raney Ni, Pd/C, or Pt | Catalytic Hydrogenation | researchgate.net |

| Aldehyde | Diisobutylaluminium hydride (DIBALH) at low temp. | Partial Reduction | libretexts.org |

Reactivity of the Thiol Group

The thiol group (-SH) is a versatile functional group known for its nucleophilicity and its susceptibility to oxidation. britannica.com These properties are extensively utilized in derivatizing this compound.

The thiol group of this compound is readily oxidized. Mild oxidation leads to the formation of a disulfide, 4,4'-dicyanodiphenyl disulfide, which involves the coupling of two thiol molecules through a sulfur-sulfur bond. youtube.com This reaction is a fundamental process in biochemistry, for example, in the formation of disulfide bridges in proteins. youtube.com Various oxidizing agents can be employed, including environmentally benign organocatalysts and metal-free systems. odu.edu

More vigorous oxidation can convert the thiol group into progressively higher oxidation states. youtube.com The initial oxidation product can be a sulfenic acid (R-SOH), which can be further oxidized to a sulfinic acid (R-SO₂H), and ultimately to a sulfonic acid (R-SO₃H). youtube.com Sulfonic acids are strong acids and represent the highest stable oxidation state for the sulfur atom in this context. youtube.com

| Oxidation Product | General Formula | Key Feature | Reference |

|---|---|---|---|

| Disulfide | R-S-S-R | Sulfur-sulfur bond | youtube.com |

| Sulfenic Acid | R-SOH | Intermediate oxidation state | youtube.com |

| Sulfinic Acid | R-SO₂H | Intermediate oxidation state | youtube.com |

| Sulfonic Acid | R-SO₃H | Highest oxidation state, strong acid | youtube.com |

Thiol-ene "click" chemistry is a powerful and highly efficient method for forming carbon-sulfur bonds. rsc.org This reaction involves the addition of a thiol group across a carbon-carbon double bond (an 'ene'). nih.gov The reaction can be initiated either by radicals (e.g., using photoinitiators and UV light, or thermal initiators) or by a base/nucleophile through a Michael addition mechanism. rsc.orgresearchgate.net

This methodology allows for the covalent attachment of this compound to a wide array of molecules, polymers, and surfaces that contain alkene functionalities. nih.gov The reaction is characterized by high yields, stereoselectivity, tolerance to many other functional groups, and mild reaction conditions, making it a prime example of "click" chemistry. rsc.orgresearchgate.net This versatility has led to its application in materials science for creating functionalized polymers and surfaces. nih.govnih.gov

Reactions with Cyclohexane and Pyridine/Pyrimidine Derivatives

While reactions of this compound with cyclohexane are not extensively documented in readily available literature, its thiol group provides a reactive site for participation in various synthetic pathways, including those forming pyridine and pyrimidine derivatives. The reactivity is often centered around multicomponent condensation reactions where the thiol acts as a nucleophile.

A notable synthetic route for forming highly substituted pyridine derivatives involves the one-pot multicomponent reaction of an aromatic aldehyde, malononitrile, and a thiol. nih.gov In this type of reaction, a compound like this compound could serve as the thiol component. For instance, the synthesis of 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines proceeds via the condensation of various aromatic aldehydes, malononitrile, and thiols. nih.gov When 4-cyanobenzaldehyde is used as the aldehyde component with a generic thiol, it demonstrates how a benzonitrile moiety can be incorporated into the final pyridine structure. The thiol group adds to the growing heterocyclic ring, resulting in a 6-sulfanylpyridine derivative. nih.gov This methodology highlights a potential pathway for integrating this compound into complex heterocyclic systems.

The general scheme for this lipase-catalyzed multicomponent reaction is presented below, illustrating the formation of a 2-amino-4-aryl-3,5-dicarbonitrile-6-sulfanylpyridine.

Table 1: Multicomponent Synthesis of 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Yield |

| Aromatic Aldehyde | Malononitrile | Thiol | Lipase | 53% to 91% |

| Data derived from a study on multicomponent reactions to form potential antimicrobial pyridine derivatives. nih.gov |

Similarly, synthetic strategies for pyrimidine derivatives can involve this compound or its analogues. For example, the synthesis of certain HIV drug intermediates involves reacting 4-aminobenzonitrile with a pyrimidinone derivative. chemijournal.com While this example uses an amino group instead of a mercapto group, it establishes the principle of incorporating a cyanophenyl moiety into a pyrimidine ring system. The thiol group of this compound would be expected to exhibit similar nucleophilic character in reactions with appropriately activated pyrimidine precursors, such as halopyrimidines, to yield thioether-linked pyrimidine-benzonitrile structures.

Formation of Benzothiazole Derivatives via Cyclocondensation

A significant application of compounds structurally related to this compound is in the synthesis of benzothiazole derivatives. The core reaction is a cyclocondensation between a 2-aminothiophenol and a compound containing a reactive carbonyl or cyano group. To form a benzothiazole derivative featuring the 4-cyanophenyl moiety, the reaction typically involves the condensation of 2-aminothiophenol with a 4-cyanophenyl-containing reactant.

One of the most established methods for preparing the benzothiazole skeleton is the condensation of 2-aminothiophenols with substituted aldehydes, carboxylic acids, or acyl chlorides. rsc.orgnih.gov The synthesis of 2-(4-cyanophenyl)benzothiazole, for example, can be achieved through the reaction of 2-aminothiophenol with 4-cyanobenzoyl chloride. This reaction proceeds via an initial acylation of the amino group of the 2-aminothiophenol, followed by an intramolecular cyclization and dehydration to form the thiazole ring.

Another efficient, modern approach is the copper-catalyzed condensation of 2-aminobenzenethiols directly with nitriles. organic-chemistry.org This method allows for the direct formation of the C-S and C=N bonds of the benzothiazole ring. In this context, 2-aminothiophenol could react with this compound (or more commonly, 4-cyanobenzonitrile) to yield 2-(4-cyanophenyl)benzothiazole. This reaction is applicable to a wide range of nitriles and provides excellent yields of the corresponding 2-substituted benzothiazoles. organic-chemistry.org

The reaction between 4-amino-3-mercaptobenzonitrile and an appropriate aldehyde also serves as a direct route to cyanobenzothiazole compounds. mdpi.com The process involves refluxing the reactants in pyridine, followed by oxidation with ferric chloride, to yield the final benzothiazole product. mdpi.com

Table 2: Selected Methods for Synthesis of 2-(4-cyanophenyl)benzothiazole Derivatives

| Reactant A | Reactant B | Catalyst/Conditions | Product | Reference |

| 2-Aminothiophenol | 4-Cyanobenzoyl Chloride | N-methyl-2-pyrrolidone (NMP), 100°C | 2-(4-Cyanophenyl)benzothiazole | nih.gov |

| 2-Aminothiophenol | 4-Cyanobenzonitrile | Copper Catalyst | 2-(4-Cyanophenyl)benzothiazole | organic-chemistry.org |

| 4-Amino-3-mercaptobenzonitrile | Aromatic Aldehyde | Pyridine (reflux), then FeCl₃ | 2-Aryl-6-cyanobenzothiazole | mdpi.com |

These cyclocondensation reactions are fundamental in medicinal chemistry for accessing the benzothiazole scaffold, which is a core component of various biologically active molecules, including antitumor agents. nih.gov

Spectroscopic Investigations and Electrostatic Sensing Applications

Vibrational Spectroscopy of 4-Mercaptobenzonitrile in Research

This compound has been extensively studied using vibrational spectroscopy techniques to understand its behavior at metal/SAM/solution interfaces. These methods provide detailed information about the orientation and local environment of the molecule.

Surface-Enhanced Raman Scattering (SERS) Studies

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that amplifies the Raman signal of molecules adsorbed on or near nanostructured metal surfaces. This compound is frequently used in SERS studies due to the strong and environmentally sensitive vibration of its nitrile (C≡N) group.

The significant signal enhancement in SERS is primarily attributed to the excitation of localized surface plasmon resonance (LSPR) in the metallic nanostructures. When light interacts with these nanostructures, it can cause the collective oscillation of conduction electrons, creating intense electromagnetic fields at the surface. Molecules located within these "hotspots" experience a much stronger electric field, leading to a dramatic increase in their Raman scattering intensity. This electromagnetic enhancement is a key factor in achieving the high sensitivity of SERS, enabling the detection of even single molecules.

The unique and strong Raman signal of this compound makes it an excellent candidate for use as a Raman reporter in SERS tags. nih.gov These tags are typically composed of a metallic nanoparticle, a layer of the Raman reporter molecule (like this compound), and a targeting ligand that can specifically bind to a biomarker of interest. For instance, SERS tags functionalized with this compound have been developed for the detection of various cancer biomarkers, including cancer-associated microRNAs. nih.gov The characteristic nitrile peak of this compound, which appears in a spectral region with minimal interference from biological molecules, allows for highly specific and sensitive detection. nih.govnih.gov

The stretching frequency of the nitrile group (ν(C≡N)) in this compound is a key focus in SERS studies. This frequency is sensitive to the local environment, including the electric field. mdpi.comnih.gov Research has shown that the ν(C≡N) frequency of this compound in a self-assembled monolayer on silver (Ag) and gold (Au) surfaces is observed around 2230.0 ± 1.0 cm⁻¹ and 2225.8 ± 0.2 cm⁻¹, respectively, in the absence of a solvent. mdpi.com The position of this peak can shift in response to changes in the applied electrode potential, a phenomenon known as the vibrational Stark effect. mdpi.comacs.org This linear relationship between the nitrile stretching frequency and the applied potential allows for the quantification of local electric fields at the electrode-monolayer interface. mdpi.com

Table 1: Nitrile Stretching Frequencies of this compound on Different Metal Surfaces (in air)

| Metal Surface | Nitrile Stretching Frequency (cm⁻¹) |

|---|---|

| Silver (Ag) | 2230.0 ± 1.0 |

| Gold (Au) | 2225.8 ± 0.2 |

Data sourced from Schkolnik et al. (2012) mdpi.com

Surface-Enhanced Infrared Absorption Spectroscopy (SEIRAS)

Surface-Enhanced Infrared Absorption Spectroscopy (SEIRAS) is another powerful technique for studying molecules at interfaces. Similar to SERS, SEIRAS provides enhanced vibrational signals for molecules adsorbed on certain metal surfaces, particularly gold and silver. nih.govdntb.gov.ua

SEIRAS studies on this compound have further solidified the correlation between the nitrile stretching frequency and the local electric field. nih.govdntb.gov.ua By applying an external potential to a this compound SAM on a gold electrode, researchers have observed a linear shift in the ν(C≡N) frequency. mdpi.com This linear Stark tuning rate allows for the calibration of the nitrile vibration as a quantitative sensor of the local electric field strength. mdpi.comresearchgate.net Factors such as the nature of the metal-molecule bond, surface potential, and hydrogen bonding interactions also influence the nitrile stretching frequency and must be considered for a comprehensive analysis. nih.govresearchgate.net These studies demonstrate the utility of this compound as a molecular probe for investigating the electrostatics at electrode/SAM/solution interfaces. mdpi.comnih.govmdpi.com

Table 2: Potential-Dependent Nitrile Stretching Frequencies of this compound SAMs

| Electrode | Potential Range (V) | Frequency Relationship |

|---|---|---|

| Au/MBN | -0.4 to +0.6 | Linear increase with potential |

| Ag/MBN | -0.5 to +0.1 | Linear increase with potential |

Data sourced from Schkolnik et al. (2012) mdpi.com

Vibrational Stark Effect (VSE) Studies of this compound

The vibrational Stark effect (VSE) describes the influence of an external electric field on the vibrational frequency of a molecule. For molecules like this compound (MBN), the nitrile (C≡N) stretching frequency is particularly sensitive to its local electrostatic environment, making it an excellent reporter for probing electric fields in complex systems.

This compound as a Vibrational Stark Effect Reporter in Proteins

This compound and other aromatic nitriles have emerged as crucial spectroscopic probes for mapping electric fields within proteins. researchgate.netmdpi.com The C≡N bond's vibration occurs in a region of the infrared spectrum that is relatively free from other protein absorptions, allowing for clear detection. nsf.gov By incorporating nitrile-containing probes into specific protein sites, researchers can gain quantitative insights into the electrostatic environment of critical locations like enzyme active sites. nsf.govstanford.eduaip.org

The change in the nitrile's vibrational frequency (Δν) is directly proportional to the change in the local electric field projected along the C≡N bond axis. acs.org This relationship allows for the translation of observed frequency shifts into electric field strengths, providing a powerful tool to understand enzymatic catalysis, protein folding, and other fundamental biological processes. stanford.edupnas.org Calculated variations of electric fields in proteins can be as large as ±10 MV/cm, which can lead to significant and measurable frequency shifts. acs.org

Quantification of Local Electric Field Strengths

The sensitivity of a vibrational probe to an electric field is quantified by its Stark tuning rate, |Δμ|, measured in units of cm⁻¹/(MV/cm). acs.orgnfshost.com This value represents the frequency shift induced by a given electric field. For aromatic nitriles, Stark tuning rates typically range from 0.2/f to 0.7/f cm⁻¹/(MV/cm), where 'f' is a local field correction factor. nfshost.comacs.orgresearchgate.net

This known relationship enables the quantification of local electric field strengths in different environments. For example, studies in the active site of the enzyme ketosteroid isomerase have revealed site-to-site electric field variations of as much as 8 MV/cm. pnas.org Similarly, in cytochrome c oxidase, a change in the local electric field strength of +2.9 MV/cm was measured during a redox transition using a carbon monoxide probe, illustrating the precision of the VSE technique. frontiersin.org The ability to measure such fields is critical, as electrostatics are believed to play a central role in enzyme catalysis. stanford.eduaip.org

The following table presents typical Stark tuning rates for nitrile probes, which are essential for converting measured frequency shifts into electric field strengths.

| Probe Type | Stark Tuning Rate Range (cm⁻¹/(MV/cm)) |

| Aromatic Nitriles | 0.2/f - 0.7/f |

| General Vibrational Probes | 0.4 - 2.9 |

Data sourced from multiple studies on vibrational probes. acs.orgnfshost.comacs.orgresearchgate.net The value 'f' represents the local field correction factor.

Influence of Interfacial Electric Fields on Nitrile Stretching Frequency

When this compound is assembled into a self-assembled monolayer (SAM) on a metal electrode, its nitrile stretching frequency becomes a sensitive probe of the electric field at the electrode-electrolyte interface. researchgate.netmdpi.comnih.gov By controlling the electrode potential, a tunable external electric field can be applied across the monolayer.

Spectroscopic studies have demonstrated a linear relationship between the applied electrode potential and the C≡N stretching frequency of MBN on both gold (Au) and silver (Ag) electrodes. mdpi.com As the potential is made more positive, the nitrile frequency increases linearly. mdpi.com For instance, on a gold electrode, the potential was varied from -0.4 V to +0.6 V, while on a silver electrode, the range was -0.5 V to +0.1 V, with corresponding linear shifts in frequency observed in both cases. researchgate.netmdpi.com This direct correlation confirms that the interfacial electric field is a primary determinant of the nitrile vibrational frequency. researchgate.netnih.gov

The table below summarizes the observed nitrile stretching frequencies of an MBN monolayer on gold and silver electrodes at different applied potentials.

| Electrode | Applied Potential (V vs. Ag/AgCl) | C≡N Stretching Frequency (cm⁻¹) |

| Gold (Au) | -0.4 | ~2224 |

| Gold (Au) | 0.0 | ~2226 |

| Gold (Au) | +0.6 | ~2229 |

| Silver (Ag) | -0.4 | ~2229 |

| Silver (Ag) | 0.0 | ~2231 |

Frequencies are approximate values based on graphical data from Millo et al. (2012). researchgate.net

Factors Affecting Nitrile Stretching Frequency

Besides the external electric field, several other factors intrinsic to the local environment can influence the C≡N stretching frequency of this compound.

Metal-MBN Bond: The nature of the metal substrate to which the MBN is anchored plays a significant role. In the absence of an external potential (in air), the C≡N stretching frequency for MBN on gold is 2225.8 ± 0.2 cm⁻¹, whereas on silver it is 2230.0 ± 1.0 cm⁻¹. mdpi.com This difference highlights the influence of the specific metal-sulfur bond on the electronic structure of the molecule and thus its vibrational frequency. researchgate.netmdpi.comnih.gov

Surface Potential: The local environment at the monolayer-solvent interface creates a surface potential that also affects the frequency. When an MBN-coated gold electrode is immersed in a polar solvent like dimethyl sulfoxide (B87167) (DMSO), the nitrile frequency experiences a downshift of 2.6 cm⁻¹, indicating an interaction with the oriented solvent molecules at the interface. mdpi.com

Hydrogen Bonding: Hydrogen bonds (H-bonds) have a pronounced effect on the nitrile frequency, typically causing a significant blue-shift (an increase in frequency). nsf.govpnas.org For MBN in an aqueous environment, two populations of nitriles can be observed: a non-H-bonded species around 2224 cm⁻¹ and an H-bonded species at a higher frequency of approximately 2230 cm⁻¹. pnas.org The interpretation of frequency shifts in protic solvents or protein environments where H-bonds are present must therefore account for this non-electrostatic contribution. nsf.govnih.gov

Electro-Inductive Effects in Monolayers

The concept of using an electrode as a "tunable functional group" has been explored through the electro-inductive effect, where applying a voltage withdraws or injects electrons, mimicking the effect of electron-withdrawing or -donating groups. acs.orgchemrxiv.org Studies on derivatives of this compound have revealed that this effect shares characteristics with traditional substituent effects in organic chemistry. acs.orgchemrxiv.org

Research using various mercaptobenzonitrile derivatives self-assembled on a gold electrode has shown that the electro-inductive effect is both additive and dependent on the position of the anchoring thiol group(s). acs.orgchemrxiv.org

Positional Dependence: The para position is significantly more effective at transducing the electro-inductive effect than the meta position. acs.orgchemrxiv.org This is analogous to the transmission of electronic effects through aromatic rings observed with conventional functional groups.

Additivity: Linking the benzonitrile (B105546) molecule to the electrode through two thiol anchors is more effective than using a single anchor. acs.orgchemrxiv.org For example, 3,4-dimercaptobenzonitrile shows a greater sensitivity (a larger frequency shift per volt) than this compound. acs.org

These findings suggest that the electro-inductive effect follows predictable, chemistry-based rules, opening possibilities for fine-tuning molecular properties at interfaces. acs.orgchemrxiv.org

The following table illustrates the sensitivity of the nitrile vibrational frequency to the applied voltage for different mercaptobenzonitrile isomers, quantifying the positional and additive nature of the electro-inductive effect.

| Compound | Anchoring Position(s) | Sensitivity (cm⁻¹/V) |

| 3-Mercaptobenzonitrile | meta | Not specified, but less than para |

| This compound | para | ~7.0 |

| 3,5-Dimercaptobenzonitrile | meta, meta | ~6.1 |

| 3,4-Dimercaptobenzonitrile | meta, para | ~7.7 |

Data sourced from Westphäling et al. (2024). acs.org

Comparison of Para and Meta Positions

The use of nitriles as molecular probes for local electric fields is well-established, with the vibrational Stark effect (VSE) providing a powerful tool to correlate changes in vibrational frequency to the strength of the surrounding electrostatic field. mdpi.comnih.gov Extensive research has focused on this compound (para-MBN), which serves as a particularly sensitive reporter of electric fields when incorporated into self-assembled monolayers (SAMs) on metal electrodes. mdpi.comnih.gov

When a SAM of 4-MBN is formed on a gold (Au) or silver (Ag) electrode, the stretching frequency of the C≡N bond exhibits a linear relationship with the applied electrode potential. mdpi.comresearchgate.net This phenomenon allows for the quantification of electric field strengths at the SAM surface. nih.gov The primary factors that control the nitrile stretching frequency include the external electric field, the nature of the bond between the metal and the sulfur atom of the mercapto group, the surface potential, and any hydrogen bond interactions. researchgate.netnih.gov

Studies utilizing surface-enhanced infrared absorption (SEIRA) and surface-enhanced Raman spectroscopy (SERS) have elucidated these relationships. For 4-MBN on both Au and Ag electrodes, the C≡N stretching frequency increases linearly as the electrode potential becomes more positive. mdpi.comnih.gov This consistent response provides a basis for an electrostatic model that describes the potential distribution across the electrode/SAM/electrolyte interface. nih.gov

Detailed analysis of the VSE for 4-MBN allows for the determination of key electrostatic properties, such as the effective potential of zero charge of the SAM-coated metal. nih.gov While extensive data exists for the para-substituted this compound, directly comparative studies detailing the vibrational Stark effect and electrostatic sensing capabilities of its meta-substituted counterpart, 3-Mercaptobenzonitrile, are not available in the reviewed literature. The pronounced sensitivity of the para-isomer is attributed to the direct alignment of the nitrile group's dipole moment with the molecular axis that is nearly perpendicular to the electrode surface in a well-formed SAM. mdpi.comnih.gov

Sum-Frequency Generation (SFG) Spectroscopy

Sum-frequency generation (SFG) spectroscopy is a surface-specific vibrational spectroscopy technique used to study molecules at interfaces. As a second-order nonlinear optical process, SFG is inherently sensitive to the interface where centrosymmetry is broken, making it an ideal tool for probing the structure and orientation of molecules like this compound in a self-assembled monolayer.

Plasmonic Enhanced SFG with Gold Nanohole Arrays

To overcome the challenge of weak signals in SFG spectroscopy, researchers have employed plasmonic nanostructures to enhance the local electromagnetic fields. Gold nanohole arrays (Au NHAs) have been successfully used as platforms for surface-enhanced sum-frequency generation (SE-SFG) detection of this compound. These arrays act as surface plasmon polariton (SPP) generators, significantly amplifying the SFG signal from the 4-MBN monolayer.

The enhancement mechanism relies on the fascinating optical properties of the Au NHAs, which support both angle-dependent SPP modes and non-dispersive localized surface plasmon resonance (LSPR) modes. By carefully tuning these plasmonic modes to match the frequencies of the incident visible light and the output SFG signal, a substantial enhancement of the SFG intensity can be achieved. This multi-mode matching strategy provides a flexible and powerful method for boosting the sensitivity of SFG measurements.

Investigation of Structural Orientation and Enhancement Factors

The use of Au NHAs has enabled detailed investigations into the structural orientation of 4-MBN molecules within the SAM. The SFG signal is highly dependent on the orientation of the nanohole array relative to the incident laser beams. Angle-resolved reflectance spectroscopy reveals that the Au NHAs possess three distinct SPP modes that are dependent on the angle of incidence.

By measuring the SFG spectra of 4-MBN at different structural orientation angles of the Au NHA substrate, the influence of the plasmonic modes on the signal enhancement can be systematically studied. Research has demonstrated that an enhancement factor of approximately 30 can be achieved when the SPP and LSPR modes of the nanohole array are tuned to match the incident visible and output SFG frequencies, respectively. This structural orientation-dependent performance highlights the potential of using plasmonic NHAs for advanced nonlinear sensing applications and for providing a well-defined platform for surface molecular analysis.

Table of Compounds

Formation and Characterization of 4-Mercaptobenzonitrile SAMs

The formation of MBN SAMs on various surfaces, especially metals, has been a subject of detailed research. These monolayers are typically formed by immersing a clean metal substrate into a dilute solution of the molecule. nih.gov The resulting films are characterized by a high degree of order and stability, which is driven by the strong interaction between the sulfur atom and the metal surface. researchgate.netrsc.org

This compound readily forms self-assembled monolayers on the surfaces of noble metals like gold (Au) and silver (Ag). nih.govnih.gov The preparation of these SAMs involves the spontaneous chemisorption of the MBN molecules from a solution onto the metal substrate. For instance, MBN SAMs on silver can be prepared by immersing the electrode in a 1 mM MBN solution of dimethyl sulfoxide (B87167) (DMSO) and water, while for gold surfaces, a 1 mM MBN solution in anhydrous DMSO is used. nih.gov The resulting monolayers on both gold and silver are robust and provide a well-defined platform for interfacial studies. researchgate.netacs.org The structure and properties of these aromatic SAMs can be evaluated using various surface-sensitive techniques, including ellipsometry and X-ray photoelectron spectroscopy (XPS), which provide information on film thickness and composition, respectively. uh.edunih.gov

The primary mechanism for the adsorption of this compound onto metal surfaces is through the formation of a covalent bond between the sulfur atom of the thiol group and the metal. researchgate.netresearchgate.net This process involves the cleavage of the S-H bond, leading to a thiolate species that strongly binds to the metal surface. rsc.org Studies on similar molecules, such as 4-(methylthio)benzonitrile, have shown that the molecule adsorbs on a silver surface via its sulfur atom. zendy.io This strong, specific interaction is the driving force for the self-assembly process, leading to densely packed and ordered monolayers. rsc.org

The vibrational modes of this compound, particularly the stretching frequency of the carbon-nitrile (C≡N) bond, are highly sensitive to the local environment within the SAM. researchgate.netnih.gov The composition of the monolayer and the surrounding medium can significantly influence this frequency. For example, diluting a SAM of 4-nitrothiophenol (B108094) (4NTP) with MBN allows for the study of intermolecular coupling mechanisms, as the presence of MBN alters the local electric fields experienced by the 4NTP molecules. nih.gov

Furthermore, the solvent environment has a distinct effect on the nitrile stretching frequency. Studies using surface-enhanced infrared absorption (SEIRA) and surface-enhanced Raman spectroscopy (SERS) have shown that the C≡N frequency shifts depending on the solvent composition and the underlying metal substrate. nih.gov These shifts are attributed to factors like hydrogen bonding and the local dielectric environment. researchgate.netnih.gov

| Substrate | Environment | Spectroscopy Method | C≡N Stretching Frequency (cm⁻¹) |

|---|---|---|---|

| Gold (Au) | Air | SEIRA | 2230.0 ± 1.0 |

| Gold (Au) | 100% Aqueous Buffer | SEIRA | 2228.6 ± 1.0 |

| Silver (Ag) | Air | SERS | 2227.5 ± 1.0 |

| Silver (Ag) | 100% Aqueous Buffer | SERS | 2235.1 ± 1.0 |

Investigation of Electrostatics at Interfaces

The nitrile group of MBN serves as an excellent spectroscopic reporter for probing the strong electric fields present at material interfaces. researchgate.netnih.gov This is due to a phenomenon known as the vibrational Stark effect (VSE), where the vibrational frequency of a bond shifts in response to an external electric field. researchgate.netnih.gov

By measuring the shifts in the C≡N stretching frequency, researchers can gain insight into the local electric field strength at the electrode/SAM/solution interface. researchgate.netnih.gov Techniques such as surface-enhanced Raman spectroscopy (SERS) and surface-enhanced infrared absorption (SEIRA) are employed to measure these subtle frequency shifts as a function of an applied electrode potential. nih.gov This approach provides a molecular-level understanding of the electrical double layer and potential distribution, which is difficult to achieve with conventional electrochemical methods like cyclic voltammetry or electrochemical impedance spectroscopy. researchgate.netnih.gov The pronounced sensitivity of the MBN nitrile group to its electrostatic environment makes it a powerful tool for these investigations. nih.govresearchgate.net

The data obtained from VSE measurements can be used to develop and refine electrostatic models of the interfacial potential distribution. nih.gov A linear relationship is often observed between the nitrile stretching frequency and the applied electrode potential. nih.gov This linear Stark tuning rate allows for the quantitative determination of electric field strengths at the SAM surface. nih.gov

Based on these experimental results, an electrostatic model can be constructed to describe the potential drop across the different regions of the interface. This model can then be used to calculate important electrochemical parameters, such as the effective potential of zero charge (Epzc) of the SAM-coated metal. nih.govnih.gov For MBN on gold, the experimentally derived Epzc shows good agreement with calculated values, while deviations observed for silver may point to differences in the interfacial structure. nih.gov This integrated experimental and modeling approach provides a consistent explanation of electric fields for MBN SAMs on both gold and silver. nih.gov

| System | Linear Stark Tuning Rate (cm⁻¹/V) | Effective Potential of Zero Charge (Epzc vs Ag/AgCl) |

|---|---|---|

| Au/MBN | 4.1 ± 0.2 | +0.17 ± 0.05 V |

| Ag/MBN | 7.6 ± 0.3 | -0.52 ± 0.05 V |

An in-depth examination of this compound's role in interfacial phenomena reveals its significance in the study of self-assembled monolayers (SAMs) and the complex dynamics of water at charged interfaces. This article explores key aspects of its electrochemical behavior and the molecular interactions that govern its environment.

Material Science Applications

Surface Modification in Sensors and Electronic Devices

4-Mercaptobenzonitrile is extensively utilized for the surface modification of metals, particularly gold and silver, in the fabrication of sensors and electronic devices. smolecule.com The thiol (-SH) group in MBN has a strong affinity for these metal surfaces, facilitating the spontaneous formation of highly ordered, single-molecule-thick layers known as self-assembled monolayers (SAMs). smolecule.combiosynth.com These SAMs create a well-defined interface between the metal substrate and the surrounding environment, which is crucial for the performance and sensitivity of sensing devices.

A key feature of MBN in this context is the nitrile (-C≡N) group, which serves as an effective spectral reporter for local electric fields. This is due to a phenomenon known as the vibrational Stark effect (VSE), where the stretching frequency of the nitrile bond shifts in response to an external electric field. Current time information in Brunswick County, US.google.com By measuring this shift using techniques like surface-enhanced infrared absorption spectroscopy (SEIRAS) and surface-enhanced Raman spectroscopy (SERS), researchers can gain insights into the electrostatic environment at the electrode-SAM-solution interface. This capability is particularly valuable for understanding and optimizing the performance of biosensors, chemical sensors, and other electronic components where interfacial electric fields play a critical role.

The linear relationship between the nitrile stretching frequency and the applied electrode potential allows for the quantitative determination of electric field strengths at the SAM surface. This has been demonstrated for MBN SAMs on both gold and silver electrodes, providing a powerful tool for probing the intricate details of interfacial electrostatics.

Table 1: Nitrile Stretching Frequency of this compound (MBN) on Different Metal Electrodes

| Metal Electrode | Measurement Technique | Nitrile Stretching Frequency (cm⁻¹) |

| Gold (Au) | SEIRAS | Linearly dependent on electrode potential |

| Silver (Ag) | SERS | Linearly dependent on electrode potential |

Production of Specialty Chemicals and Materials

This compound serves as a valuable intermediate in the synthesis of a variety of specialty chemicals and materials. Its bifunctional nature, with reactive thiol and nitrile groups, allows it to be a building block for more complex molecules with specific desired properties.

One of the notable applications of 4-mercaptobenzonitriles is in the preparation of nematic liquid-crystalline products. google.com These compounds can be reacted with other molecules, such as cyclohexane derivatives, to produce materials with the specific phase behavior required for liquid crystal displays and other electro-optic devices. google.com

Furthermore, patents have disclosed that 4-mercaptobenzonitriles can be used as intermediates in the synthesis of herbicides and plant-growth regulators. google.com While specific commercial products derived from this compound are not extensively detailed in publicly available literature, its role as a precursor highlights its importance in the broader chemical industry for creating proprietary and specialized chemical formulations. The synthesis of these specialty chemicals often involves the reaction of the thiol or nitrile group to build larger, more functional molecules.

Applications in Coatings, Adhesives, and Polymeric Materials

While the thiol group suggests potential utility in polymer and coating applications, for instance through thiol-ene reactions which are used in developing adhesives and coatings, specific documented applications of this compound in coatings, adhesives, and polymeric materials are not widely reported in publicly available scientific literature. The general reactivity of thiols makes them suitable for cross-linking and polymerization reactions, which are fundamental processes in the formulation of coatings, adhesives, and various polymers. However, detailed research findings or industrial applications specifically citing the use of this compound in these areas are limited.

Use in Nematic Liquid-Crystalline Products and Display Elements

As mentioned previously, 4-mercaptobenzonitriles are valuable intermediates in the synthesis of nematic liquid-crystalline products. google.com Nematic liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. In the nematic phase, the calamitic (rod-shaped) molecules have long-range orientational order but no long-range positional order.

The incorporation of moieties derived from this compound into the molecular structure of liquid crystals can influence their mesomorphic and electro-optical properties. These properties are critical for the performance of liquid crystal displays (LCDs), which are ubiquitous in electronic devices such as televisions, computer monitors, and smartphones. The products synthesized from this compound are useful for the preparation of these display elements. google.com The specific structure of the liquid crystal molecules dictates their response to an applied electric field, which is the fundamental principle behind the operation of LCDs.

Advanced Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool for investigating the properties of molecules like 4-Mercaptobenzonitrile. DFT calculations are employed to predict a variety of molecular characteristics, including geometric parameters (bond lengths and angles), vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.govresearchcommons.org For instance, theoretical vibrational frequencies calculated using methods like B3LYP with basis sets such as 6-311++G(d,p) have shown good agreement with experimental FT-IR and Raman spectra. nih.gov These computational approaches allow for the detailed assignment of vibrational modes through potential energy distribution (PED) analysis. nih.gov

Studies on related benzonitrile (B105546) derivatives, such as 4-(Dimethylamino)benzonitrile, have utilized DFT to calculate UV-Vis spectra, NMR chemical shifts, and nonlinear optical (NLO) properties. ijstr.org The B3LYP method, in particular, has been shown to provide reliable predictions for both UV and NMR shielding values when compared with experimental data. ijstr.org The theoretical absorption bands, often assigned to π→π* transitions, can be accurately predicted using Time-Dependent DFT (TD-DFT). ijstr.orgresearchgate.net Such calculations are vital for understanding the electronic transitions and charge transfer mechanisms within these molecules. ijstr.orgresearchgate.net

The table below summarizes key parameters often derived from DFT calculations for benzonitrile-based compounds.

| Calculated Property | Methodology | Significance |

| Optimized Geometry | DFT (e.g., B3LYP/6-311++G(d,p)) | Predicts bond lengths and angles. nih.gov |

| Vibrational Frequencies | DFT, PED Analysis | Correlates with experimental IR and Raman spectra. nih.gov |

| Electronic Spectra (UV-Vis) | TD-DFT | Predicts absorption wavelengths and electronic transitions. ijstr.orgresearchgate.net |

| HOMO-LUMO Energies | DFT | Provides insights into electronic reactivity and charge transfer. nih.gov |

| NMR Chemical Shifts | DFT (e.g., GIAO method) | Correlates with experimental NMR data. ijstr.org |

Modeling Hydrogen Bond Blueshifts in Nitrile Vibrational Spectra

The nitrile (C≡N) stretching vibration is a sensitive probe of its local environment. nih.govchemrxiv.orgnih.gov A peculiar phenomenon observed for nitriles is the "anomalous hydrogen bond (HB) blueshift," where the C≡N stretching frequency increases upon the formation of a hydrogen bond, which is contrary to the typical redshift (frequency decrease) seen for most vibrational modes. nih.govchemrxiv.orgnih.govacs.org

Theoretical models have been developed to explain and quantify this blueshift. nih.govchemrxiv.orgnih.govacs.org These models, often based on a combination of DFT calculations and polarizable force fields like AMOEBA, describe the HB blueshift as a function of the hydrogen bond's geometry, specifically the distance and angle relative to the C≡N group. nih.govnih.govacs.org This approach provides a physical explanation for the blueshift, attributing it to a combination of underlying multipolar interactions and Pauli repulsion. nih.govchemrxiv.orgnih.govacs.org

An empirical model can be formulated to connect the observed frequency shift (Δν) to these geometric parameters. acs.org This relationship is crucial for interpreting experimental spectra, as it allows the HB geometry to be inferred from the vibrational frequency. nih.govacs.org However, the dynamics of the hydrogen bond also play a critical role. In environments with rigid hydrogen bonds, such as within protein structures, the model can directly relate the blueshift to geometry. chemrxiv.orgnih.govacs.org In contrast, for nitriles in dynamic environments like protic solvents, rapid fluctuations in the hydrogen bond geometry lead to a phenomenon known as "motional narrowing," which can significantly alter the observed spectral features. nih.govchemrxiv.orgnih.govacs.org

| Factor | Influence on Nitrile Vibrational Spectra | Theoretical Modeling Approach |

| Hydrogen Bond Formation | Causes an anomalous blueshift (increase) in the C≡N stretching frequency. nih.govnih.govacs.org | DFT and polarizable force fields (e.g., AMOEBA) are used to model the interaction. nih.govnih.govacs.org |

| HB Distance and Angle | The magnitude of the blueshift is strongly dependent on the geometry of the hydrogen bond. nih.govacs.org | An empirical model, ΔνHB = f(distance, angle), is developed from computational data. acs.org |

| Environmental Dynamics | In dynamic environments (e.g., solvents), motional narrowing affects the observed blueshift. chemrxiv.orgacs.org | Molecular dynamics (MD) simulations are used to account for fluctuating HB geometries. acs.org |

Computational Analysis of Interfacial Electrostatic Interactions

This compound is frequently used as a molecular reporter to probe local electric fields at interfaces, particularly in self-assembled monolayers (SAMs) on metal electrodes. nih.gov The nitrile group's vibrational frequency is sensitive to the local electric field, a phenomenon known as the vibrational Stark effect (VSE). nih.gov

Computational analysis is essential for interpreting the VSE of 4-MBN. By correlating the nitrile stretching frequency with the local electric field, researchers can map out electrostatic interactions at complex interfaces like the electrode/SAM/solution boundary. nih.gov DFT calculations are often used to quantify the Stark tuning rate—the change in vibrational frequency per unit of electric field. researchgate.net

Several factors contribute to the nitrile stretching frequency at an interface:

The Metal-Molecule Bond: The chemical bond between the sulfur atom of 4-MBN and the metal surface influences the electronic structure and thus the vibrational frequency. nih.gov

The Surface Potential: The orientation of solvent molecules and the presence of ions at the SAM/solvent interface create a surface potential that shifts the C≡N frequency. nih.gov For example, the alignment of polar solvent molecules like DMSO can cause a noticeable downshift in the frequency. nih.gov

Hydrogen Bonding: Interactions with protic solvents or other hydrogen bond donors at the interface can lead to the blueshift discussed previously, counteracting the Stark effect from the electric field. nih.gov

External Electric Fields: The application of an external potential to the electrode directly modulates the local electric field experienced by the nitrile group, leading to a linear shift in its stretching frequency. nih.gov

By combining experimental surface-enhanced infrared absorption or Raman spectroscopy with computational models, the contributions of these different electrostatic interactions can be disentangled. nih.gov

Theoretical Models for Interfacial Potential Distribution

Building upon the computational analysis of electrostatic interactions, theoretical models can be constructed to describe the potential distribution across the entire metal/SAM/solution interface. nih.gov These models provide a framework for understanding how the applied electrode potential is partitioned across the different layers of the interface.

An electrostatic description based on the VSE of 4-MBN allows for the determination of key interfacial properties. nih.gov A linear relationship is often observed between the nitrile stretching frequency and the applied electrode potential. nih.gov This relationship can be used to:

Determine Electric Field Strengths: The model allows for the calculation of the electric field strength at the SAM surface. nih.gov

Estimate the Potential of Zero Charge (PZC): The model can be used to determine the effective PZC of the SAM-coated electrode, which is the potential at which the net charge on the metal surface is zero. This is a fundamental quantity in electrochemistry that is often difficult to measure directly for modified surfaces. nih.gov

These theoretical models often make simplifying assumptions but have proven to be consistent in explaining the electric field strengths for 4-MBN SAMs on different metals like gold and silver. nih.gov Deviations between the model and experimental data can point to uncertainties in the structural parameters of the SAM or the limitations of the model's approximations. nih.gov The development of these models is crucial for advancing our understanding of electrochemical interfaces and for the rational design of functionalized surfaces.

Comparative Studies with Analogous Compounds

Comparison with Other Mercaptobenzonitrile Derivatives

To understand the unique characteristics of 4-Mercaptobenzonitrile, it is useful to compare it with its structural isomers and substituted analogs. Key compounds for this comparison include 3-Fluoro-4-mercaptobenzonitrile, 4-Amino-3-mercaptobenzonitrile, 3,4-Dimercaptobenzonitrile, and its isomer, 3-Mercaptobenzonitrile. Each of these molecules shares the mercaptobenzonitrile core but possesses distinct features due to the varied electronic and steric environments.

The table below summarizes some key physical and structural properties of this compound and its selected derivatives.

Structural and Reactivity Differences due to Substituents

Substituents on the aromatic ring alter the electronic distribution and, consequently, the reactivity of the mercaptobenzonitrile scaffold. These effects can be understood through inductive and resonance contributions. researchgate.net

Fluorine Substitution (3-Fluoro-4-mercaptobenzonitrile): The fluorine atom at the 3-position is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect increases the acidity of the neighboring thiol group, making it a stronger proton donor compared to the thiol in this compound. The nitrile group's reactivity is also modulated; the electron-withdrawing nature of fluorine can make the nitrile carbon more susceptible to nucleophilic attack. nih.gov

Amino Substitution (4-Amino-3-mercaptobenzonitrile): The amino group is a strong electron-donating group through resonance (+R effect). This increases the electron density of the aromatic ring, which can enhance the rate of electrophilic aromatic substitution. The amino group's position adjacent to the nitrile can influence the nitrile's electronic properties and reactivity in cyclization reactions. The presence of both a nucleophilic amino group and a thiol group offers multiple reactive sites.

Additional Thiol Group (3,4-Dimercaptobenzonitrile): The presence of a second thiol group introduces another acidic and nucleophilic center. This dithiol functionality makes 3,4-Dimercaptobenzonitrile an excellent ligand for forming metal complexes. rasayanjournal.co.in The reactivity is characterized by the chemistry of vicinal thiols, including the potential for oxidation to form cyclic disulfides.

The following table outlines the expected electronic effects of the substituents and their impact on the acidity of the thiol group.

Unique Properties Conferred by Specific Functional Group Combinations

The interplay of different functional groups within the same molecule gives rise to unique chemical properties and reactivity patterns.

3-Fluoro-4-mercaptobenzonitrile: The ortho-positioning of the fluorine atom relative to the thiol group can lead to intramolecular hydrogen bonding between the thiol hydrogen and the electronegative fluorine. nih.govescholarship.org This interaction can influence the conformation of the molecule and the reactivity of the thiol group. The combination of a reactive thiol, a nitrile group, and a metabolically stabilizing fluorine atom makes this compound of interest in medicinal chemistry.

4-Amino-3-mercaptobenzonitrile: The adjacent amino and thiol groups (ortho-aminothiophenol moiety) provide a reactive center for the synthesis of heterocyclic compounds, such as benzothiazoles. This arrangement allows for cyclization reactions where both the nitrogen and sulfur atoms act as nucleophiles.

3,4-Dimercaptobenzonitrile: The two adjacent thiol groups are a key feature of this molecule, making it a "dithiol." This arrangement is well-suited for chelation with metal ions, forming stable five-membered rings. This property is exploited in the synthesis of coordination polymers and metal-organic frameworks.

Compound Index

Future Research Directions and Emerging Applications

Advanced Spectroscopic Techniques for Enhanced Understanding

4-Mercaptobenzonitrile is a key compound in many spectroscopic experiments, primarily because it forms well-ordered SAMs on metal surfaces, which enhances the sensitivity of various analytical techniques. biosynth.comrsc.org Future research will likely focus on employing and refining advanced spectroscopic methods to gain a deeper understanding of interfacial phenomena.

One of the most promising areas is the use of the vibrational Stark effect (VSE), where the nitrile group (-C≡N) of 4-MBN acts as a reporter on local electric fields. rsc.orgnih.gov Techniques like Surface-Enhanced Infrared Absorption Spectroscopy (SEIRAS) and Surface-Enhanced Raman Spectroscopy (SERS) are particularly sensitive for detecting the subtle frequency shifts of the nitrile stretch in 4-MBN adsorbed on gold (Au) and silver (Ag) surfaces. nih.govnih.gov By analyzing these shifts, researchers can map the interfacial potential distribution in electrochemical environments, which is crucial for the development of nano- and microelectronics, biosensors, and biocatalysis. nih.gov

Future investigations could focus on applying these techniques in more complex and dynamic systems. For instance, time-resolved SERS and SEIRAS could probe the electric field dynamics at electrode/SAM/electrolyte interfaces during electrochemical reactions in real-time. nih.gov Schultz and co-workers have proposed using 4-MBN to measure the absolute magnitudes of rectified local electric fields in SERS, which could lead to a more precise understanding of plasmonic junctions. researchgate.net

Table 1: Advanced Spectroscopic Techniques for this compound Analysis

| Spectroscopic Technique | Application for 4-MBN | Information Gained | Future Research Focus |

|---|---|---|---|

| Surface-Enhanced Raman Spectroscopy (SERS) | Analysis of 4-MBN SAMs on plasmonic metal surfaces (e.g., Au, Ag). rsc.org | High-sensitivity detection of vibrational modes, probing local electric fields via VSE. nih.govresearchgate.net | Time-resolved SERS for dynamic studies, mapping electric field vectors at the nanoscale. researchgate.net |

| Surface-Enhanced Infrared Absorption Spectroscopy (SEIRAS) | Study of 4-MBN SAMs on Au electrodes. nih.gov | Complementary vibrational information to SERS, determination of interfacial potential distribution. nih.gov | Application in complex biological or catalytic systems to monitor real-time changes. |

| Tip-Enhanced Raman Spectroscopy (TERS) | High-resolution imaging of 4-MBN on surfaces. | Probing local electric fields with nanoscale spatial resolution. researchgate.net | Correlating local field information with molecular orientation and surface morphology. |

| Electrochemical Impedance Spectroscopy (EIS) | Characterizing the electronic properties of 4-MBN SAMs. nih.gov | Information on charge density, resistance, and capacitance of the monolayer. nih.gov | Combining with VSE studies for a comprehensive model of interfacial electrostatics. |

Further Exploration of Biological Mechanisms

The application of 4-MBN in biological contexts is an emerging field with significant potential. Its role as a SERS reporter is being explored for the development of highly sensitive diagnostic tools. For example, 4-MBN has been incorporated into SERS tags for the detection of cancer biomarkers and other disease-related molecules. biosynth.comnih.gov

A high-sensitivity biosensor using 4-MBN as a Raman reporter has been developed for the quantitative detection of interleukin-6 (IL-6), a glycoprotein marker for sepsis. nih.gov In this system, the characteristic Raman peak of 4-MBN at 2224 cm⁻¹, which lies in the cellular Raman-silent region, allows for clear and specific detection. nih.gov Similarly, nanoprobes composed of a gold core and silver shell with 4-MBN residing in the gap have been designed to detect intracellular reactive oxygen species (ROS). thno.org

Future research is needed to fully understand the biological mechanisms at play in these applications. Key areas for further exploration include:

Biocompatibility and Stability: Investigating the long-term stability and biocompatibility of 4-MBN-functionalized nanoparticles in complex biological environments.

Probe-Target Interactions: Elucidating the precise interaction mechanisms between SERS tags incorporating 4-MBN and their specific biological targets, such as proteins and other biomarkers. smolecule.com

Intracellular Dynamics: Using 4-MBN-based nanoprobes to study the dynamics of subcellular compartments and monitor molecular processes within living cells in real-time. thno.org

Novel Material Design and Engineering

The ability of 4-MBN to form robust and well-defined SAMs makes it an excellent candidate for modifying and engineering the surfaces of materials to achieve novel functionalities. smolecule.com These molecularly engineered surfaces are being explored for applications in catalysis, electronics, and crystal engineering. acs.orgnyu.edu

A recent study demonstrated that modulating a silver (Ag) catalyst with a 4-MBN SAM enhances the electroreduction of CO₂ to CO. acs.org The 4-MBN SAM stabilizes the Ag surface and introduces new organic active sites. acs.org Density functional theory calculations revealed that these new sites significantly lower the formation free energy of a key reaction intermediate (*OCOH), suggesting that the reaction can occur at a lower applied potential. acs.org

Future research in this area could expand to:

Catalyst Design: Systematically designing other SAM-modulated catalysts for a variety of chemical transformations, tuning the electronic properties of the catalyst surface by varying the terminal groups of the aromatic thiols.

Molecular Electronics: Fabricating and characterizing molecular electronic devices using 4-MBN SAMs as components. The rigid, π-conjugated structure of 4-MBN is advantageous for creating stable and conductive molecular junctions. nyu.edu

Controlled Crystallization: Utilizing patterned SAMs of 4-MBN and its derivatives to control the nucleation and growth of crystalline materials, as has been demonstrated with other aromatic thiols. nyu.edu

Integration with Nanotechnology for Enhanced Functionality

The integration of 4-MBN with nanotechnology is a key driver of its emerging applications, particularly in the field of SERS-based sensing and diagnostics. frontiersin.org By attaching 4-MBN to metallic nanoparticles, researchers can create powerful analytical tools with exceptional sensitivity. nih.govrsc.org

One innovative strategy involves creating core-shell nanoparticles with 4-MBN embedded between the core and the shell (e.g., Au@4-MBN@Ag). frontiersin.org In this design, the 4-MBN acts as an embedded internal standard (EIS), which allows for reliable quantitative SERS analysis by correcting for signal fluctuations. The outer shell then serves as the SERS-active surface for detecting target analytes. frontiersin.org This approach has been used for the quantitative detection of nicotine. frontiersin.org

Further research and development in this domain are anticipated to focus on:

Multifunctional Nanoprobes: Designing sophisticated nanostructures that combine the SERS reporting of 4-MBN with other functionalities, such as magnetic guidance, targeted delivery, and therapeutic action. nih.gov

High-Density Hot Spots: Developing methods to create large-area, high-density assemblies of 4-MBN functionalized nanoparticles, for example, at liquid-liquid interfaces, to generate substrates with a high concentration of SERS "hot spots" for ultra-sensitive detection. frontiersin.org

Biomedical Imaging: Advancing the use of 4-MBN-based SERS tags for in-vivo biomedical imaging. biosynth.com The sharp and unique Raman signature of the nitrile group in a biologically transparent spectral window makes it an ideal reporter for deep-tissue imaging applications. nih.govthno.org

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | 4-MBN |

| Interleukin-6 | IL-6 |

| p,p′-dimercaptoazobenzene | DMAB |

| 4-nitrobenzenethiol | 4-NBT |

| 4-aminobenzenthiol | 4-ABT |

| 4-mercaptobenzoic acid | 4-MBA |

| Thiophenol |

常见问题

Basic Research Questions

Q. What are the established methods for synthesizing 4-Mercaptobenzonitrile, and how can its purity and structural identity be rigorously characterized?

- Synthesis : The compound can be synthesized via thiolation of benzonitrile derivatives, as described in a 1987 patent outlining specific reaction conditions for mercaptobenzonitrile preparation .

- Characterization : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm the presence of the nitrile (-C≡N) and thiol (-SH) groups.

- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.

- Raman Spectroscopy : To identify vibrational modes (e.g., C≡N stretching at ~2220 cm⁻¹ and S-H stretching at ~2550 cm⁻¹) .

- Purity Assessment : Due to limited supplier-provided analytical data (e.g., Sigma-Aldrich, LGC), researchers must perform HPLC or GC-MS to verify purity .

Q. How is 4-MBN utilized as a Raman reporter in surface-enhanced Raman scattering (SERS), and what are the optimal experimental conditions for its adsorption onto metal nanoparticles?

- Role in SERS : 4-MBN acts as a reporter due to its strong adsorption via the thiol group onto Au/Ag surfaces, with its nitrile group providing a distinct Raman signal. It is structurally analogous to 4-mercaptobenzoic acid (4-MBA) but offers improved stability in non-aqueous systems .

- Optimization :

- Incubation Temperature : 25°C ensures polymer spacers (in composite substrates) remain swollen, facilitating analyte access .

- Signal Acquisition : Average 120 spectra to reduce noise, and perform background correction using spectra from unmodified nanoparticles .

- Competitive Adsorption : Pre-functionalize nanoparticles with 4-MBN before introducing other thiolated probes to minimize displacement .

Advanced Research Questions

Q. What strategies can mitigate signal variability when using 4-MBN as an internal standard in quantitative SERS analysis?

- Core-Shell Nanoparticle Design : Embed 4-MBN within Au@Ag core-shell structures to isolate it from environmental fluctuations, ensuring consistent internal standard signals .

- Dual-Molecule Systems : Pair 4-MBN (internal standard) with pH-sensitive molecules like 4-MBA on the nanoparticle surface. The 4-MBN signal normalizes pH-induced variations in 4-MBA responses .

- Calibration Curves : Establish in situ calibration across relevant pH ranges (e.g., 5.0–8.0 for sweat analysis) to account for matrix effects, achieving correlation coefficients (r²) >0.99 .

Q. How does the vibrational Stark effect of 4-MBN inform its application in studying electrostatic interfaces in electrochemistry?

- Electric Field Sensing : The nitrile group’s Stark response (frequency shift under electric fields) enables real-time monitoring of electrode/SAM/solution interfaces.

- Methodology :

- Use potential-modulated SERS to track C≡N frequency shifts, correlating them with local electric field changes .

- Compare adsorption behavior with non-thiolated nitriles (e.g., benzonitrile) to isolate contributions from thiol-gold interactions .

Q. What experimental considerations are critical when employing 4-MBN in dual-modal immunoassays to ensure simultaneous detection reliability?

- Probe Design : Functionalize Au nanoparticles with 4-MBN and a secondary Raman-active layer (e.g., Prussian blue) to enable colorimetric and SERS dual-signal outputs .

- Cross-Reactivity Control : Optimize antibody conjugation sites to prevent steric hindrance between 4-MBN and target-binding regions .

- Limit of Detection (LOD) : Validate LODs using spiked samples (e.g., 0.1–12 ng/mL for pesticides) and confirm specificity via competitive adsorption assays .

Q. How do competitive adsorption phenomena between 4-MBN and other thiolated molecules affect the design of SERS substrates?

- Sequential Functionalization : Adsorb 4-MBN first to maximize surface coverage, followed by secondary probes (e.g., 4-MPBA for bacterial capture) to minimize displacement .

- Thermodynamic Studies : Use isothermal titration calorimetry (ITC) to quantify binding affinities of 4-MBN vs. competing thiols on Au/Ag surfaces .

- In Situ Monitoring : Employ electrochemical impedance spectroscopy (EIS) to track adsorption kinetics and stability in mixed-thiol systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。